molecular formula C17H23N3O3 B7922393 3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922393
M. Wt: 317.4 g/mol
InChI Key: BOGMAWYXBSOEML-UHFFFAOYSA-N
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Description

3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester at the 1-position and a substituted aminoethyl-methyl-amino group at the 3-position. Its structural flexibility and functional groups make it a candidate for drug development, particularly in neurology and oncology .

Properties

IUPAC Name

benzyl 3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c18-10-16(21)20(14-6-7-14)15-8-9-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGMAWYXBSOEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 164519-21-5, is a complex organic compound belonging to the class of amino acids and derivatives. Its unique structural characteristics, including a pyrrolidine ring and cyclopropyl group, suggest potential biological activities that warrant detailed exploration.

Chemical Structure

The molecular formula of this compound is C17H23N3O3C_{17}H_{23}N_{3}O_{3}, with a molecular weight of approximately 317.39 g/mol. The presence of the amino-acetyl group and the benzyl ester moiety enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown IC50 values indicating effective inhibition against various cancer cell lines.
  • Cholinesterase Inhibition : Related compounds have demonstrated potential as acetylcholinesterase inhibitors, which are significant in treating neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, as evidenced by their ability to inhibit neutrophil migration in animal models.

Anticancer Activity

A study evaluated the antiproliferative effects of various pyrrolidine derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound displayed significant growth inhibition:

CompoundCell Line TestedIC50 Value (µM)
Compound AMCF-7 (Breast Cancer)5.85
Compound BA549 (Lung Cancer)4.53
Compound CHeLa (Cervical Cancer)3.0

These results indicate that the compound may possess promising anticancer properties.

Cholinesterase Inhibition

The cholinesterase inhibition assay showed that structurally similar compounds had varying levels of inhibitory activity:

CompoundIC50 Value (nM)
Donepezil (Standard)13.62 ± 0.21
Compound D28.3 ± 5.1
Compound E21.3 ± 4.1

These results suggest that the compound could be explored further for neuroprotective applications.

Anti-inflammatory Activity

Research on anti-inflammatory effects indicated that certain derivatives could significantly reduce inflammation markers in animal models:

  • Model : Interleukin-1 induced paw inflammation in mice.
  • Outcome : Compounds demonstrated reduced leukocyte accumulation, suggesting potential therapeutic benefits in inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested against multiple cancer cell lines, revealing promising IC50 values comparable to established chemotherapeutics.
  • Neuroprotective Effects : Investigations into cholinesterase inhibitors highlighted the potential of these compounds in treating Alzheimer’s disease, with several analogs showing significant inhibitory activity.

Comparison with Similar Compounds

Positional Isomers

  • 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353955-37-9) Key Difference: Substituent at the 4-position of the piperidine ring instead of 3-position. Impact: Positional isomerism affects steric interactions and binding affinity. The 4-substituted analog may exhibit distinct conformational preferences, altering interactions with chiral biological targets . Molecular Weight: 305.42 g/mol vs.

Ring System Variations

  • 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Key Difference: Pyrrolidine (5-membered ring) instead of piperidine (6-membered ring). Pyrrolidine derivatives often show faster clearance rates compared to piperidines . Molecular Weight: Not explicitly stated, but pyrrolidine analogs generally have lower molecular weights (e.g., 278.35 g/mol for a related pyrrolidine compound) .

Substituent Modifications

  • 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1292370-11-6) Key Difference: Methylaminomethyl group replaces the aminoethyl-methyl-amino moiety. Molecular Weight: 262.35 g/mol (lighter due to simpler substituents) .
  • (S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1353994-03-2) Key Difference: Carboxymethyl group replaces the aminoethyl chain. Impact: Introduction of a carboxylic acid enhances hydrophilicity and may improve solubility but could reduce membrane permeability. The acidic group also introduces pH-dependent ionization . Molecular Weight: 306.36 g/mol .

Stereochemical Variants

  • (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0) Key Difference: Chiral centers at both the piperidine 3-position and the propionyl side chain. Impact: Stereochemistry influences enantioselective interactions with biological targets. For example, the (R,S)-configuration may optimize binding to asymmetric enzyme active sites . Molecular Weight: 347.45 g/mol .

Table 1: Comparative Data for Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Features
Target Compound Not provided Estimated C17H26N3O2 ~305.36 3-(2-Aminoethyl-methyl-amino)piperidine
4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester 1353955-37-9 C17H26N3O2 305.42 4-position substitution
3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester 1292370-11-6 C15H22N2O2 262.35 Methylaminomethyl group
(S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester 1353994-03-2 C16H22N2O4 306.36 Carboxymethyl group
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 917357-85-8 C15H22N2O3 278.35 Hydroxyethyl group; pyrrolidine ring

Preparation Methods

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine core is often constructed from 1,2,4-trihydroxybutane derivatives. A patented method (CN1229077A) employs a stereocontrolled cyclization using primary amines under inert conditions. For example:

  • Starting material : (S)-1-benzyl-3-methanesulfonyloxy-pyrrolidine

  • Reagent : Allyl chloroformate (6.4 mL) in tetrahydrofuran (THF) at −10°C

  • Yield : 78% enantiomeric excess (ee) after chromatographic purification.

This step establishes the pyrrolidine scaffold while preserving chirality for downstream modifications.

ParameterValueSource
CatalystPd(OAc)₂/MPAAM ligand
Boron reagentVinyl-B(pin)
Temperature80°C
ee92%

This method avoids racemization common in traditional cyclopropanation techniques.

Benzyl Esterification

Final esterification uses benzyl bromide under Schotten-Baumann conditions:

  • Substrate : 3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Yield : 89% (isolated).

Stepwise Synthetic Routes

Route A: Linear Assembly

  • Pyrrolidine formation : (S)-4-hydroxyproline → Boc-protected pyrrolidine (3 steps, 65% overall yield).

  • Cyclopropyl amination :

    • Reagent: Cyclopropylamine, EDC/HOBt coupling

    • Solvent: DMF, 24 hr, 72% yield.

  • Acetylation : Glycine tert-butyl ester → 2-amino-acetyl group via TFA deprotection/HATU activation.

  • Benzylation : Benzyl chloroformate, pyridine, 91% yield.

Critical Data :

  • Total steps: 7

  • Overall yield: 34%

  • Purity (HPLC): 98.2%

Route B: Convergent Synthesis

Parallel preparation of fragments followed by coupling:

FragmentSynthesis MethodYield
Benzyl pyrrolidine-1-carboxylateMitsunobu reaction (PPh₃/DIAD)83%
Cyclopropyl-amino-acetyl chlorideThionyl chloride activation76%

Final coupling via nucleophilic acyl substitution:

  • Conditions : DIPEA, DCM, −15°C

  • Reaction time : 4 hr

  • Yield : 81%

Catalytic and Enantioselective Methods

Palladium-Mediated C–H Activation

The Pd(II)/MPAAM catalyst system enables direct functionalization of pyrrolidine intermediates:

Pyrrolidine+Cyclopropane-B(pin)Pd(OAc)2/MPAAMProduct\text{Pyrrolidine} + \text{Cyclopropane-B(pin)} \xrightarrow{\text{Pd(OAc)}_2/\text{MPAAM}} \text{Product}

Optimized Conditions :

  • Ligand: (S)-MPAAM (10 mol%)

  • Additive: Ag₂CO₃ (2.0 equiv)

  • Solvent: Toluene/CF₃CH₂OH (9:1)

  • ee: 94%

Enzymatic Resolution

Lipase-catalyzed kinetic resolution addresses racemization in early intermediates:

EnzymeSubstrateee (%)
Candida antarctica Lipase BRacemic benzyl ester99
Pseudomonas fluorescensN-Acetyl pyrrolidine87

Industrial-Scale Considerations

Continuous Flow Synthesis

A telescoped three-step process achieves kilogram-scale production:

StepReactor TypeResidence Time
CyclopropanationMicrostructured mixer2.1 min
Amide couplingPacked-bed (HATU immobilized)8.5 min
EsterificationCSTR30 min

Productivity : 1.2 kg/day
Purity : 99.5% (by qNMR)

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor8627
PMI (kg/kg product)13241
Energy consumption58 MJ/mol19 MJ/mol

Analytical Characterization

Key quality control parameters for final product:

ParameterSpecificationMethod
Identity (NMR)δ 7.35 (m, 5H, Ar-H)¹H NMR (500 MHz, CDCl₃)
Chiral purity≥98% eeChiral HPLC (Chiralpak IA)
Residual solvents<500 ppm THFGC-FID
Heavy metals<10 ppm PdICP-MS

Q & A

Q. Table 1. Stability of the Compound Under Different Storage Conditions

ConditionDegradation Rate (%/week)Major Degradation Product
25°C (dark)<1%None detected
25°C (light-exposed)12%Benzyl alcohol
pH 3 (aqueous)8%Free pyrrolidine acid

Q. Table 2. Comparison of Coupling Agents

AgentSolventYield (%)Racemization (%)
HATUDMF85<2
EDCIDCM725
DCCTHF658

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